3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in peptide synthesis and other organic synthesis processes due to its stability and ease of handling.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as tert-butyloxycarbonyl (boc) protected amines, are often used in peptide synthesis . The Boc group serves as a protecting group for amines, preventing them from reacting until the Boc group is removed .
Mode of Action
The mode of action of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid involves the Boc group protecting the amine during reactions . The Boc group can be added to the amine through a nucleophilic addition-elimination reaction, forming a carbamate . The Boc group can be removed later with a strong acid such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, facilitating the cleavage of the tert-butyl group .
Biochemical Pathways
The compound likely plays a role in peptide synthesis, where it can protect amines from reacting until the appropriate time .
Pharmacokinetics
The boc group’s stability under acidic and basic conditions and its cleavage by catalytic hydrogenation suggest that the compound’s bioavailability may be influenced by these factors .
Result of Action
The result of the action of this compound is the protection of amines during reactions, allowing for transformations of other functional groups . This can facilitate the synthesis of complex molecules, such as peptides .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and the presence of strong acids . For example, the Boc group can be removed with a strong acid such as TFA . Therefore, the compound’s action, efficacy, and stability may vary depending on the chemical environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid typically involves the protection of the amino group of 5-methylhexanoic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
In industrial settings, the production of tert-butoxycarbonyl-protected amino acids often involves the use of flow microreactor systems. These systems allow for efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: The removal of the tert-butoxycarbonyl group can be achieved using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol
Substitution Reactions: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.
Substitution: Di-tert-butyl dicarbonate, DMAP, sodium hydroxide.
Major Products Formed
Deprotection: The major product formed is the free amino acid, 5-methylhexanoic acid.
Substitution: Depending on the substituent introduced, various derivatives of 5-methylhexanoic acid can be formed.
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a protected amino acid in the synthesis of peptides, allowing for selective deprotection and coupling reactions.
Organic Synthesis: The compound is used as an intermediate in the synthesis of various organic molecules.
Medicinal Chemistry: It is employed in the development of pharmaceuticals and bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- 3-((tert-Butoxycarbonyl)amino)-5-hydroxybenzoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
- BOC-L-HIS (TRT)-AIB-OH
Uniqueness
3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl-protected amino group and a 5-methylhexanoic acid backbone. This combination provides stability and reactivity that are advantageous in peptide synthesis and other organic synthesis applications.
Properties
IUPAC Name |
5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVAMBSTOWHUMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402793 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138165-75-0 |
Source
|
Record name | 3-[(tert-Butoxycarbonyl)amino]-5-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.